Cytotoxicity Profile: 1-Amino-2-(aryl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbonitriles vs. Doxorubicin Across Three Tumor Lines
In a series of 1-amino-2-(aryl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbonitrile derivatives (compounds 9a–e), the 2-(4-fluorophenyl) analog 9d and the 2-(thiophen-2-yl) analog 9a demonstrated higher cytotoxicity against NCI-H460 (lung), HepG2 (liver), and HCT-116 (colon) cell lines than the reference drug doxorubicin [1]. This establishes that appropriate 2-aryl substitution on the PBTA core can exceed the potency of a clinically used anthracycline, whereas the unsubstituted PBTA scaffold or less optimized 2-aryl variants (9b, 9c, 9e) showed only good to moderate activity [1]. The 2-phenyl congener specifically offers a synthetic handle for further elaboration to potent 1-amino-3-carbonitrile derivatives.
| Evidence Dimension | In vitro cytotoxicity (cell viability) |
|---|---|
| Target Compound Data | Compounds 9a and 9d (1-amino-2-(aryl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbonitriles): higher cytotoxicity than doxorubicin against NCI-H460, HepG2, HCT-116 |
| Comparator Or Baseline | Doxorubicin (reference drug); compounds 9b, 9c, 9e: good to moderate activity |
| Quantified Difference | Qualitatively superior to doxorubicin for 9a and 9d; exact IC50 fold-difference not numerically reported in abstract |
| Conditions | MTT assay; NCI-H460 lung, HepG2 liver, HCT-116 colon cancer cell lines |
Why This Matters
Procurement of 2-phenylpyrrolo[2,1-b][1,3]benzothiazole as a precursor enables synthesis of 1-amino-3-carbonitrile derivatives that have demonstrated cytotoxicity exceeding doxorubicin, providing a chemical starting point for lead optimization that unsubstituted PBTA cannot offer.
- [1] Al-Mutairi, A.A.; Hafez, H.N.; El-Gazzar, A.-R.B.A.; Mohamed, M.Y.A. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules 2022, 27, 1246. View Source
